2-硝基苯甲醛缩氨脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

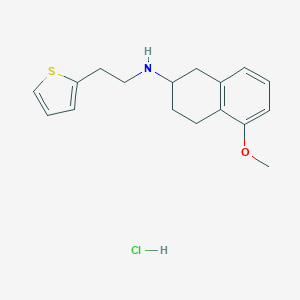

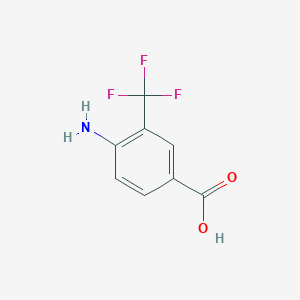

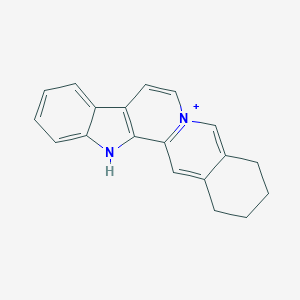

2-Nitrobenzaldehyde semicarbazone, also known as 2-Nitrobenzaldehyde semicarbazone, is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Nitrobenzaldehyde semicarbazone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrobenzaldehyde semicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzaldehyde semicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分析化学

2-硝基苯甲醛缩氨脲: 用作分析标准,用于测定动物组织中硝基呋喃代谢物 。其特异性和稳定性使其适用于高效液相色谱-串联质谱法 (HPLC-MS/MS),这对确保食品安全性和合规性至关重要。

兽医学

在兽医学中,该化合物用作硝基呋喃的衍生标准,硝基呋喃是畜牧业中使用的抗生素 。监测其残留物至关重要,因为它们可能对人类构成健康风险,并且对其在食品生产动物中的使用有严格的规定。

食品安全

2-硝基苯甲醛缩氨脲: 用于测试牛奶(来自使用硝基呋喃喂养的奶牛)和虾 。其在检测这些化合物中的作用对食品安全至关重要,因为硝基呋喃可能致癌,在许多国家被禁止。

药物研究

在药物研究中,2-硝基苯甲醛缩氨脲用作新药开发中的参考标准 。它有助于在药物发现过程中对化学化合物的定量和分析。

作用机制

Target of Action

The primary target of 2-Nitrobenzaldehyde Semicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

2-Nitrobenzaldehyde Semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

The compound affects the biochemical pathways associated with cathepsin B. By inhibiting cathepsin B, it impacts the generation of antigenic peptides and the turnover of misfolded proteins . The downstream effects of this inhibition are yet to be fully understood.

Pharmacokinetics

It’s known that the compound can be measured as a metabolite marker to detect the widely banned antibiotic nitrofurazone .

Result of Action

The molecular and cellular effects of 2-Nitrobenzaldehyde Semicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can potentially alter the physiological and pathological processes that cathepsin B is involved in, such as protein turnover and antigen processing .

Action Environment

It’s known that the compound can be used as a marker metabolite to detect nitrofurazone (nfz) residues in farmed crab and shrimp .

安全和危害

未来方向

2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices . On photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices . This principle has been applied for the preparation of gelatin nanofiber matrices .

生化分析

Biochemical Properties

2-Nitrobenzaldehyde semicarbazone may interact with various enzymes and proteins. For instance, semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .

Cellular Effects

Semicarbazones have been found to inhibit cathepsin B, an enzyme that plays a role in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Molecular Mechanism

It is known that semicarbazones can inhibit cathepsin B activity . This suggests that 2-Nitrobenzaldehyde semicarbazone might exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

It is known that semicarbazide, a related compound, is stable for several weeks when present in food samples as a metabolite of nitrofurazone .

Metabolic Pathways

Semicarbazide, a related compound, is a product of nitrofurazone metabolism .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Nitrobenzaldehyde semicarbazone can be achieved through the reaction of 2-Nitrobenzaldehyde with semicarbazide hydrochloride in the presence of a base.", "Starting Materials": ["2-Nitrobenzaldehyde", "Semicarbazide hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)"], "Reaction": [ "Dissolve 2-Nitrobenzaldehyde in a suitable solvent.", "Add semicarbazide hydrochloride and a base to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-Nitrobenzaldehyde semicarbazone." ] } | |

CAS 编号 |

16004-43-6 |

分子式 |

C8H8N4O3 |

分子量 |

208.17 g/mol |

IUPAC 名称 |

[(Z)-(2-nitrophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |

InChI 键 |

OEOKLBSECDAYSM-YHYXMXQVSA-N |

手性 SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

Pictograms |

Irritant |

同义词 |

2-[(2-Nitrophenyl)methylene]hydrazinecarboxamide; o-Nitrobenzaldehyde Semicarbazone; 2NP-SEM |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?

A: The formation of 2-nitrobenzaldehyde semicarbazone occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].

Q2: Can you provide an example of an analytical method that utilizes 2-nitrobenzaldehyde semicarbazone?

A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to 2-nitrobenzaldehyde semicarbazone. The presence of 2-nitrobenzaldehyde semicarbazone in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.

Q3: Are there any limitations to using 2-nitrobenzaldehyde semicarbazone as a marker for semicarbazide in food?

A: Yes, a potential limitation is the possibility of artefactual formation of 2-nitrobenzaldehyde semicarbazone during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)